5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, a methoxy-methylbenzoyl group, and a morpholinylpropyl group attached to a dihydropyrrolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the dihydropyrrolone core and the subsequent attachment of the various functional groups. Common synthetic routes may include:
Formation of the Dihydropyrrolone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methoxy-Methylbenzoyl Group: This step may involve Friedel-Crafts acylation reactions.
Incorporation of the Morpholinylpropyl Group: This can be done through nucleophilic substitution reactions using morpholine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative with similar structural features and used as an EGFR inhibitor.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Uniqueness
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H29FN2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O5/c1-17-16-19(6-9-21(17)33-2)24(30)22-23(18-4-7-20(27)8-5-18)29(26(32)25(22)31)11-3-10-28-12-14-34-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
DTVYJDPYOBBTIO-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)OC |
Origin of Product |
United States |
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